molecular formula C23H19N5O2S B2654735 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide CAS No. 905669-17-2

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide

Cat. No. B2654735
M. Wt: 429.5
InChI Key: CAOWDCIMGDAMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19N5O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Probes for Peripheral Benzodiazepine Receptors

Research on imidazo[1,2-α]pyridines, which share structural similarities with the compound , has been conducted to develop potential probes for studying peripheral benzodiazepine receptors (PBR) using SPECT. The study involves synthesizing high-affinity and selective ligands for PBR and investigating their potential in vivo applications through radioiodination processes (Katsifis et al., 2000).

Antitumor Activity of Benzothiazole Derivatives

Another research direction includes the synthesis of benzothiazole derivatives, which are evaluated for their antitumor activity against human tumor cell lines. This demonstrates the potential of such compounds in developing new anticancer agents, highlighting the significant role of structural analogs in medicinal chemistry (Yurttaş et al., 2015).

Antimicrobial Activity and Quantum Calculations

Studies also extend to the synthesis of sulphonamide derivatives, exploring their antimicrobial activities. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, are employed to understand the reactivity and potential of these compounds further, offering a bridge between theoretical and experimental chemistry (Fahim & Ismael, 2019).

Metabolic Stability in Drug Design

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explores the modification of heterocyclic rings to improve metabolic stability, indicating the critical role of structural variation in the pharmacokinetic properties of therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-16(29)17-2-6-19(7-3-17)25-22(30)14-31-23-11-10-21(26-27-23)18-4-8-20(9-5-18)28-13-12-24-15-28/h2-13,15H,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOWDCIMGDAMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide

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